molecular formula C8H13ClN2O2S B1452926 Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride CAS No. 1269152-25-1

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride

Cat. No.: B1452926
CAS No.: 1269152-25-1
M. Wt: 236.72 g/mol
InChI Key: JTCKHJPPLZPUHI-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

    Target of Action

    Thiazole is a versatile moiety contributing to the development of various drugs and biologically active agents . .

    Mode of Action

    Thiazole-containing molecules can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems

    Biochemical Pathways

    Thiazole-containing compounds can affect various biochemical pathways

Biochemical Analysis

Biochemical Properties

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins can lead to the modulation of protein function, affecting cellular processes such as signal transduction and gene expression.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, thiazole derivatives have been reported to impact the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects . Additionally, the compound’s influence on cellular metabolism can lead to changes in energy production and utilization within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability, with some compounds being more prone to degradation than others . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory properties. At higher doses, the compound may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, thiazole derivatives have been shown to affect the metabolism of carbohydrates and lipids, leading to changes in energy production and storage . Understanding the metabolic pathways associated with the compound is crucial for elucidating its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can determine the compound’s bioavailability and efficacy in different tissues and organs.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often require refluxing in an appropriate solvent, such as ethyl alcohol, and the use of catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products can have different properties and applications depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c1-4-12-7(11)6-5(2)10-8(9-3)13-6;/h4H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCKHJPPLZPUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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